molecular formula C17H10BrN3O2 B4105938 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile

3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B4105938
M. Wt: 368.2 g/mol
InChI Key: CKAWHZWFSASGKB-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as BINPA, is a chemical compound with potential applications in scientific research. BINPA is a member of the acrylonitrile family of compounds and is known for its unique chemical properties that make it useful in various research applications. In

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and leukemia cell lines. 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its unique chemical properties, its potential applications in various research fields, and its relatively low cost. However, the limitations of using 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic methods for 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile and related compounds. Another area of interest is the exploration of the potential applications of 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile in materials science and organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile and to explore its potential as an antitumor agent and other biomedical applications.
In conclusion, 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound with unique properties that make it useful in various scientific research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile have been discussed in this paper. Further research on 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile and related compounds has the potential to lead to new discoveries and applications in various fields of research.

Scientific Research Applications

3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential antitumor agent. 3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been used as a building block in the synthesis of other compounds with potential applications in organic electronics and materials science.

properties

IUPAC Name

(E)-3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-14-3-6-17-16(8-14)13(10-20-17)7-12(9-19)11-1-4-15(5-2-11)21(22)23/h1-8,10,20H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAWHZWFSASGKB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CNC3=C2C=C(C=C3)Br)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CNC3=C2C=C(C=C3)Br)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile
Reactant of Route 2
3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile
Reactant of Route 3
3-(5-bromo-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile

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